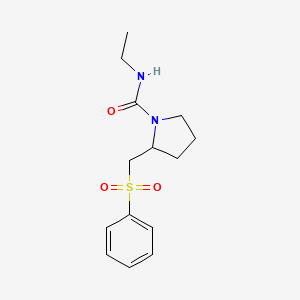

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, also known as SMIP-016, is a chemical compound that has been synthesized for its potential use in scientific research. SMIP-016 is a pyrrolidine-based small molecule that has been shown to have a high affinity for the sigma-2 receptor. The sigma-2 receptor is a protein that is found in high concentrations in various cancer cells and has been identified as a potential target for cancer therapy.

Scientific Research Applications

Anticancer Activity

The pyrrolidine ring and its derivatives have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may allow it to interact with specific protein targets involved in cancer progression .

Anti-inflammatory Properties

Pyrrolidine-based compounds have demonstrated anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory mediators, they could be valuable in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to explore the specific mechanisms of action .

Neuroprotection and Cognitive Enhancement

The pyrrolidine scaffold has attracted interest in neuropharmacology. Compounds containing this ring may enhance cognitive function, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Researchers are investigating their impact on neurotransmitter systems and neuroinflammation .

Antiviral Activity

Certain pyrrolidine derivatives exhibit antiviral properties. They may interfere with viral replication, attachment, or entry into host cells. Investigations have focused on their efficacy against RNA viruses (e.g., influenza, HIV) and DNA viruses (e.g., herpesviruses). These compounds could contribute to the development of novel antiviral therapies .

Enantioselective Synthesis and Chiral Ligands

The stereogenic carbons in the pyrrolidine ring make it an excellent scaffold for enantioselective synthesis. Researchers have used it to create chiral ligands for asymmetric catalysis. These ligands play a crucial role in organic synthesis, allowing chemists to produce specific enantiomers with high selectivity .

Agrochemical Applications

Pyrrolidine-based compounds have also found applications in agriculture. They may act as insecticides, fungicides, or herbicides. Their diverse biological activity makes them attractive candidates for crop protection and pest management .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that pyrrolidine derivatives are known to interact with their targets, causing a variety of changes .

Biochemical Pathways

Pyrrolidine derivatives are known to affect various biological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives have been studied, which can impact their bioavailability .

Result of Action

It is known that pyrrolidine derivatives have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

properties

IUPAC Name |

2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXUCOWQNCSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)

![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)

![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)